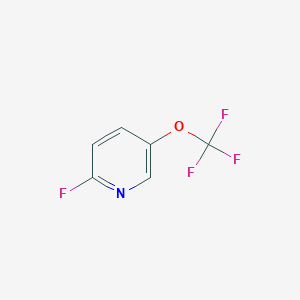

2-Fluoro-5-(trifluoromethoxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

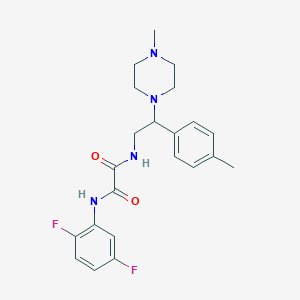

2-Fluoro-5-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C6H3F4N . It is a colorless liquid .

Synthesis Analysis

The synthesis of this compound involves the use of benzyl triethyl ammonium chloride and 2-chloro-5-trifluoromethylpyridine . The reaction is carried out under controlled conditions, and the product is obtained after distillation .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a fluorine atom and a trifluoromethoxy group attached to it .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a boiling point of 120°C and a density of 1.368 g/mL at 25°C . Its refractive index is 1.401 .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Modular Synthesis of Pyridines : A study by Song et al. (2016) introduced a one-pot reaction sequence for the regioselective synthesis of di-, tri-, tetra-, and pentasubstituted pyridines, as well as fused pyridines, highlighting a versatile application in chemical synthesis.

- Synthesis of Fluorinated Nucleosides : Maruyama et al. (1999) described a method for introducing fluorine into nucleosides, potentially useful in the synthesis of biologically active compounds (Maruyama et al., 1999).

- Preparation of Fluorine-Labelled Precursors : A precursor, 1-[18F]fluoro-2-pyridone, was prepared by Oberdorfer et al. (1988), illustrating the utility in radioactive labeling (Oberdorfer et al., 1988).

- C-H Fluorination of Pyridines : Fier and Hartwig (2013) presented a mild protocol for fluorinating carbon sites adjacent to nitrogen in pyridines, relevant in medicinal research (Fier & Hartwig, 2013).

- Functionalization and Structural Analysis : Manteau et al. (2010) focused on the regioselective functionalization of (trifluoromethoxy)pyridines, providing insights into their structural properties (Manteau et al., 2010).

Medicinal and Biological Applications

- Synthesis of Radioligands for Imaging : The synthesis of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine by Dollé et al. (1998) for potential use in PET imaging illustrates the compound's application in neurobiology (Dollé et al., 1998).

- Fluorophores for Sensing Applications : Maity et al. (2018) synthesized fluorophores based on pyrrolo[3,4-c]pyridine for selective sensing of iron ions in biological systems, showcasing the application in biochemistry and cell imaging (Maity et al., 2018).

Material Science and Catalysis

- Structure and Applications in Materials Chemistry : Lu et al. (2016) explored fluorous ponytailed pyridinium halide salts, contributing to our understanding of their potential in materials chemistry and catalysis (Lu et al., 2016).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-fluoro-5-(trifluoromethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEDZBZPHZCNKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Chloro-8-methyl-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B2808927.png)

![N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]-1-(4-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2808930.png)

![4-Methyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2808932.png)

![2-[5-Chloro-1-(1-prop-2-enoylpiperidine-4-carbonyl)-2,3-dihydroindol-3-yl]-N,N-dimethylacetamide](/img/structure/B2808935.png)

![3-(2-Chlorophenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2808938.png)

![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2808942.png)

![[(3-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2808943.png)

![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2808948.png)